trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride

Description

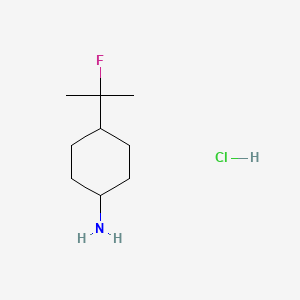

Chemical Structure: The compound features a cyclohexane ring in the trans configuration, substituted at the 4-position with a 1-fluoro-1-methylethyl group. The amine group is protonated as a hydrochloride salt, enhancing its stability and solubility in aqueous media.

Molecular Formula: C₉H₁₈ClFN

Molecular Weight: 207.70 g/mol (calculated based on substituent and backbone).

Key Properties:

- The branched 1-fluoro-1-methylethyl group increases steric bulk compared to simpler substituents like methyl or trifluoromethyl.

- The hydrochloride salt improves crystallinity and handling properties.

Properties

Molecular Formula |

C9H19ClFN |

|---|---|

Molecular Weight |

195.70 g/mol |

IUPAC Name |

4-(2-fluoropropan-2-yl)cyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H18FN.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h7-8H,3-6,11H2,1-2H3;1H |

InChI Key |

AOOMNBYBBJIPEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC(CC1)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride typically involves:

- Starting from trans-4-substituted cyclohexyl precursors (e.g., trans-4-methylcyclohexyl derivatives).

- Introduction of the fluoro-methyl group via fluorination or fluorinated alkylation.

- Use of catalytic hydrogenation or rearrangement reactions to establish the trans stereochemistry.

- Formation of the hydrochloride salt by acidification and crystallization.

Specific Synthetic Routes

Rearrangement and Hydrolysis Route (Based on Acid Azide Rearrangement)

One reported method involves the use of trans-4-methylcyclohexyl formic acid as a starting material, which undergoes a rearrangement reaction catalyzed by protonic acids in the presence of sodium azide to form an isocyanate intermediate. Subsequent hydrolysis yields trans-4-methylcyclohexylamine, which can be further fluorinated to introduce the 1-fluoro-1-methyl-ethyl group.

Key reaction parameters include:

- Use of various solvents such as trichloromethane, ethyl acetate, methylene dichloride, or ethylene dichloride.

- Protonic acids such as polyphosphoric acid, trichloroacetic acid, or trifluoroacetic acid added dropwise at controlled temperatures (20–65 °C).

- Reaction times ranging from 12 to 16 hours.

- Post-reaction neutralization with sodium hydroxide to pH 11 and extraction of organic layers.

- Drying over anhydrous sodium sulfate and concentration to yield the amine.

Yields reported are approximately 85% with enantiomeric excess (E.e%) around 99.1–99.7% and gas chromatography purity near 99.6–99.8% (Table 1).

| Embodiment | Solvent | Protonic Acid | Temp (°C) | Reaction Time (h) | Yield (%) | GC Purity (%) | E.e (%) |

|---|---|---|---|---|---|---|---|

| 1 | Chloroform | Polyphosphoric acid | 20 → 45 | 12 | 85.2 | 99.8 | 99.7 |

| 2 | Ethyl acetate | Trichloroacetic acid | 30 → 50 | 12 | 85.4 | 99.7 | 99.7 |

| 3 | Methylene dichloride | Trichloroacetic acid | 20 → 40 | 16 | 85.1 | 99.7 | 99.1 |

| 4 | Ethylene dichloride | Trifluoroacetic acid | 50 → 65 | 12 | 85.2 | 99.8 | 99.4 |

Table 1: Summary of Rearrangement and Hydrolysis Preparation Conditions and Results

Catalytic Hydrogenation and Separation Route

Another method uses catalytic hydrogenation of open-chain crown ether derivatives with supported ruthenium catalysts and alkali metal promoters to produce trans-4-methylcyclohexylamine mixtures. The trans isomer is then separated by acidification to form the hydrochloride salt, followed by neutralization, extraction, and rectification to isolate the pure trans-amine.

Important details:

- Catalyst support materials include carbon fiber, active carbon, or alumina, with carbon fiber preferred.

- Alkali metal promoters such as lithium metaborate, sodium hydroxide, or potassium tert-butoxide enhance catalytic activity.

- The acidification step uses hydrochloric or sulfuric acid to pH 1–2.

- Crystallization solvents include isobutanol, methanol, ethanol, isopropanol, or acetone mixtures.

- Recycling of cis isomer hydrochloride through neutralization and reprocessing improves overall yield.

This method is industrially favorable due to the use of cheaper raw materials and efficient catalyst systems.

Purification of Trans-4-methylcyclohexylamine Hydrochloride

Purification is critical to achieve high stereochemical purity (>99.8%) of the trans isomer. The process involves:

- Dissolving the enriched trans-4-methylcyclohexylamine hydrochloride in methanol at 25–30 °C.

- Slow addition of acetone (an aliphatic ketone) over 2–4 hours to precipitate the pure trans isomer.

- Precipitation temperatures between 20 and 50 °C, preferably 30–50 °C.

- Filtration, washing with chilled acetone, and drying at 90–100 °C.

This reprecipitation reduces cis isomer content to below 0.15% and achieves yields around 70% for the purified product (Table 2).

| Step | Conditions | Result |

|---|---|---|

| Dissolution | Methanol, 25–30 °C | Complete dissolution |

| Precipitation solvent | Acetone added over 2–4 hours | Trans isomer precipitates |

| Temperature | 20–50 °C (preferably 30–50 °C) | Optimal crystallization |

| Purity (GC) | >99.8% trans isomer | Cis < 0.15% |

| Yield | ~70% | High recovery |

Table 2: Purification Conditions and Outcomes for Trans-4-methylcyclohexylamine Hydrochloride

Summary Table of Preparation Methods

| Method Type | Key Reagents | Catalyst/Promoter | Solvent(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Rearrangement & Hydrolysis | trans-4-methylcyclohexyl formic acid, sodium azide, protonic acid | None (acid catalyzed) | Chloroform, ethyl acetate, methylene dichloride, ethylene dichloride | ~85 | ~99.7 | Controlled acid addition, temp ramping |

| Catalytic Hydrogenation | Open-chain crown ether derivatives | Ru on carbon fiber, alkali metal promoter | Various (aqueous/organic) | Not specified | High | Industrial scale, recycling of cis isomer |

| Purification by Crystallization | trans-4-methylcyclohexylamine HCl | None | Methanol/acetone mixture | ~70 | >99.8 | Slow acetone addition, temp control |

Chemical Reactions Analysis

trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of alcohols.

Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride is a chemical compound with a molecular formula of and a molecular weight of approximately 195.71 g/mol. It features a cyclohexane ring with a fluorinated ethyl side chain, giving it unique properties for applications in medicinal chemistry and drug development.

Pharmaceutical Development

Trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride may serve as a lead compound for developing new medications targeting neurological conditions. Research into the biological activity of trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their activity:

- Stimulant effects Trans-4-Methylcyclohexanamine Hydrochloride exhibits known stimulant effects.

- Antidepressant properties 1-(2-Fluorophenyl)-2-aminoethanol has potential antidepressant properties.

- Psychoactive effects 4-Fluorophenylcyclohexylamine has been investigated for psychoactive effects.

Chemical Research

The reactivity of trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride can be attributed to the presence of the amine group and the fluorinated alkyl chain. Synthesis of trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride typically involves several steps, each requiring careful optimization to improve yield and purity.

Potential Applications

Trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride has potential applications in:

- изучения взаимодействия с биологическими системами (Interaction studies)

- разработка лекарств (Drug development)

- медицинской химии (Medicinal chemistry)

Interaction studies are crucial for understanding how trans-4-(1-fluoro-1-methyl-ethyl)cyclohexanamine hydrochloride interacts with biological systems. These studies may include:

- In vitro assays

- In vivo studies

- Computational modeling

Such studies will provide insights into its safety profile and efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluoro group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparisons

Research Findings and Challenges

Synthetic Challenges :

- Fluorinated substituents require specialized reagents (e.g., Selectfluor) or multi-step synthesis, increasing complexity .

- Trans-configuration maintenance often demands chiral resolution or stereoselective catalysis .

Biological Impact :

- Fluorine substitution reduces metabolic degradation (e.g., CYP450 resistance), enhancing drug half-life .

- Steric bulk from branched groups (e.g., 1-fluoro-1-methylethyl) may limit binding to flat enzymatic pockets but improve selectivity .

Safety and Handling :

- Hydrochloride salts of cyclohexanamines generally require precautions against inhalation and skin contact .

Biological Activity

trans-4-(1-Fluoro-1-methyl-ethyl)cyclohexanamine;hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. The incorporation of fluorine in organic compounds can significantly impact their pharmacological properties, such as reactivity, stability, and interaction with biological targets due to the electronegativity of the fluorine atom. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily associated with its role as a modulator of methyl modifying enzymes, particularly EZH2 (Enhancer of Zeste Homolog 2) and EZH1. These enzymes are crucial in epigenetic regulation and are implicated in various cancers. Compounds that antagonize EZH2 activity are being explored for their therapeutic potential in treating cancers characterized by overexpression of these enzymes .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant inhibitory effects on cancer cell lines with overexpressed EZH2. The modulation of EZH2 has been linked to reduced tumor growth and increased apoptosis in these cells .

- Antiviral Activity : The compound has been tested in combination with other antiviral agents, demonstrating synergistic effects against viral infections. For instance, when paired with lamivudine or zidovudine, it exhibited enhanced efficacy compared to these agents alone, highlighting its potential as an adjunct therapy for viral infections .

- P-glycoprotein Interaction : Research has indicated that this compound can inhibit P-glycoprotein ATPase activity, which is significant in understanding drug absorption and resistance mechanisms in cancer therapy .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of cyclohexylamines. The presence of the fluorine atom not only increases lipophilicity but also alters interaction profiles with biological targets, making it a valuable modification for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.